An In-Depth Technical Guide to the Predicted Spectroscopic Data of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
An In-Depth Technical Guide to the Predicted Spectroscopic Data of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound N-(2-(Pyridin-2-yl)ethyl)propan-1-amine. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and computational prediction tools, to offer a robust and scientifically grounded interpretation of its expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule.
Molecular Structure and Overview
N-(2-(Pyridin-2-yl)ethyl)propan-1-amine is a secondary amine featuring a pyridine ring connected via an ethyl bridge to a propylamino group. The structural complexity arising from the aromatic heterocycle and the flexible alkyl chain dictates a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
Figure 2: Predicted ¹H NMR chemical shift regions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy:
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Instrument Setup: The same high-field NMR spectrometer as for ¹H NMR can be used.
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Data Acquisition: A standard proton-decoupled ¹³C spectrum is acquired to produce singlets for all carbon signals. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain quantitative data and to observe quaternary carbons, which have longer relaxation times.
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Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phase correction, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.
Table 2: Predicted ¹³C NMR Data for N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
| Chemical Shift (ppm) | Assignment | Rationale |
| ~160.0 | C-2' | The carbon atom directly attached to the pyridine nitrogen is significantly deshielded. |
| ~149.5 | C-6' | The carbon atom adjacent to the pyridine nitrogen is also deshielded. |
| ~136.5 | C-4' | Aromatic carbon with a typical chemical shift in this region. |
| ~123.0 | C-3' | Aromatic carbon with a typical chemical shift in this region. |
| ~121.5 | C-5' | Aromatic carbon with a typical chemical shift in this region. |
| ~52.0 | C-3 | The carbon atom alpha to the secondary amine nitrogen. |
| ~48.0 | C-2 | The carbon atom alpha to the secondary amine nitrogen. |
| ~39.0 | C-1 | The carbon atom adjacent to the pyridine ring. |
| ~23.0 | C-4 | The methylene carbon in the propyl chain. |
| ~11.5 | C-5 | The terminal methyl carbon is the most shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum.
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Data Interpretation: The absorption bands in the spectrum are correlated to the vibrational modes of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300 - 3500 | Weak-Medium | N-H | Stretching |
| 3000 - 3100 | Medium | Aromatic C-H | Stretching |
| 2850 - 2960 | Medium-Strong | Aliphatic C-H | Stretching |
| ~1600, ~1570, ~1480, ~1430 | Medium-Strong | C=C and C=N | Ring Stretching |
| 1580 - 1650 | Medium | N-H | Bending (Scissoring) |
| 1000 - 1350 | Medium | C-N | Stretching |
| 650 - 900 | Strong | Aromatic C-H | Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that causes extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion with minimal fragmentation.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Fragmentation Pattern (Electron Ionization):
The mass spectrum of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine is expected to show a molecular ion peak ([M]⁺) at m/z = 164. The fragmentation pattern will be dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pathway for amines. [1] Key Predicted Fragments:
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[M]⁺ (m/z 164): The molecular ion.
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m/z 135: Loss of an ethyl group (•C₂H₅) via alpha-cleavage.
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m/z 121: Loss of a propyl group (•C₃H₇) via alpha-cleavage.
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m/z 93: Cleavage of the C-C bond of the ethyl bridge, resulting in the [C₅H₄NCH₂]⁺ fragment.
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m/z 92: Formation of the pyridylmethyl radical cation [C₅H₄NCH₂]•⁺.
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m/z 72: Alpha-cleavage on the propyl side, leading to the [CH₂(CH₂)₂NHCH₂]⁺ fragment.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine. By synthesizing information from established spectroscopic principles, data from analogous compounds, and the application of predictive tools, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. It is important to reiterate that the data presented herein is predictive and should be confirmed by experimental analysis when the pure compound becomes available.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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NMRDB.org. An online resource for NMR prediction. [Link]


